molecular formula C7H11N3O2 B186488 ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate CAS No. 23286-70-6

ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B186488
CAS No.: 23286-70-6
M. Wt: 169.18 g/mol
InChI Key: WOCMIZZYXHVSPS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C7H11N3O2. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with β-ketoesters or 1,3-diketones. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . Another method involves the use of multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different functional groups depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.

Properties

IUPAC Name

ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCMIZZYXHVSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350579
Record name ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23286-70-6
Record name ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate in the development of new colorants?

A1: this compound serves as a crucial diazo component in the synthesis of pyrazole azo dyes []. These dyes are of interest for applications such as light color paints due to their color properties. The research highlights the compound's role in producing dyes with specific spectral characteristics, allowing for controlled color variation in the final products.

Q2: How does the structure of this compound contribute to the color properties of the synthesized dyes?

A2: The study utilizes computational chemistry methods to establish a relationship between the structure of the dyes derived from this compound and their color properties []. The presence of the azo (-N=N-) group, introduced through the diazotization of this compound, is essential for the dye's color. The specific electron distribution and conjugation within the molecule, influenced by the various coupling components, dictate the dye's light absorption and, consequently, its perceived color. Computational models, such as DFT calculations, provide insights into these electronic interactions, aiding in the design of dyes with tailored color characteristics.

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